molecular formula C18H18FN3O3S B11451828 6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)hexanamide

6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)hexanamide

Cat. No.: B11451828
M. Wt: 375.4 g/mol
InChI Key: HDHYRAAZYHXCAM-UHFFFAOYSA-N
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Description

6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(4-FLUOROPHENYL)HEXANAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(4-FLUOROPHENYL)HEXANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, with a nitrogen-containing reagent under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the fused heterocyclic system.

    Introduction of the Hexanamide Chain: The hexanamide chain is introduced through an amide coupling reaction. This step typically involves the reaction of the thieno[3,2-d]pyrimidine intermediate with a hexanoyl chloride or a similar reagent in the presence of a base, such as triethylamine, to form the amide bond.

    Attachment of the Fluorophenyl Group: The final step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. This step can be achieved by reacting the intermediate with a fluorobenzene derivative under suitable conditions, such as in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of 6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(4-FLUOROPHENYL)HEXANAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,2-d]pyrimidine core. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl groups in the compound. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(4-FLUOROPHENYL)HEXANAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Research has shown that the compound may have potential as a drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(4-FLUOROPHENYL)HEXANAMIDE involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. The thieno[3,2-d]pyrimidine core is crucial for its binding affinity, while the fluorophenyl group enhances its selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(4-FLUOROPHENYL)HEXANAMIDE can be compared with other thienopyrimidine derivatives:

    Thieno[2,3-d]pyrimidine: Similar core structure but different substitution patterns. It has been studied for its anticancer and antiviral activities.

    Thieno[3,4-d]pyrimidine: Another isomer with a different arrangement of the fused rings. It has shown potential in the development of kinase inhibitors.

    Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures. These derivatives are often used in medicinal chemistry for their enhanced binding properties.

The uniqueness of 6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(4-FLUOROPHENYL)HEXANAMIDE lies in its specific combination of the thieno[3,2-d]pyrimidine core and the fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18FN3O3S

Molecular Weight

375.4 g/mol

IUPAC Name

6-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)hexanamide

InChI

InChI=1S/C18H18FN3O3S/c19-12-5-7-13(8-6-12)20-15(23)4-2-1-3-10-22-17(24)16-14(9-11-26-16)21-18(22)25/h5-9,11H,1-4,10H2,(H,20,23)(H,21,25)

InChI Key

HDHYRAAZYHXCAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCCN2C(=O)C3=C(C=CS3)NC2=O)F

Origin of Product

United States

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